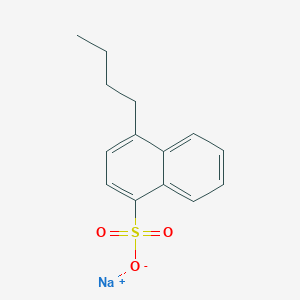

Sodium 4-butylnaphthalene-1-sulfonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-butylnaphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3S.Na/c1-2-3-6-11-9-10-14(18(15,16)17)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXSWBQBGJUFRD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering of Sodium 4 Butylnaphthalene 1 Sulfonate

Established Synthetic Pathways for Sodium 4-Butylnaphthalene-1-sulfonate

The synthesis of this compound can be achieved through different chemical routes, primarily involving the introduction of a butyl group and a sulfonate group onto the naphthalene (B1677914) ring. These methods can be broadly categorized into multi-step and one-step processes.

A common multi-step synthetic route involves the initial sulfonation of naphthalene, followed by the alkylation of the resulting naphthalenesulfonic acid. In this pathway, naphthalene is first reacted with a sulfonating agent, such as sulfuric acid or oleum (B3057394). The position of the sulfonate group on the naphthalene ring is highly dependent on the reaction temperature. stackexchange.comquora.com Sulfonation at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid, while higher temperatures (above 160°C) lead to the thermodynamically more stable naphthalene-2-sulfonic acid. stackexchange.comwordpress.com

Once naphthalene-1-sulfonic acid is formed, it undergoes a Friedel-Crafts alkylation reaction. This step introduces the butyl group onto the sulfonated ring. However, the presence of the electron-withdrawing sulfonate group deactivates the aromatic ring, making the subsequent alkylation more challenging and often requiring higher temperatures or more potent catalysts. google.com The final step involves neutralization with a sodium base, such as sodium hydroxide, to yield the sodium salt of 4-butylnaphthalene-1-sulfonic acid. google.com

An alternative multi-step approach involves the alkylation of naphthalene first, followed by sulfonation. google.comfrontiersin.org Naphthalene is reacted with an alkylating agent like n-butanol in the presence of an acid catalyst. zjzgchem.com The resulting butylnaphthalene is more reactive towards sulfonation than unsubstituted naphthalene. google.comgoogle.com This increased reactivity allows for more controlled sulfonation, preferentially targeting the already alkylated molecules and minimizing undesirable byproducts. google.com

Both one-step and multi-step processes are utilized in the commercial production of alkyl naphthalene sulfonates, each with distinct advantages and disadvantages. google.comgoogle.com

The one-step batch process involves reacting naphthalene, n-butanol, concentrated sulfuric acid, and oleum together in a single reactor. google.comzjzgchem.com This method is often favored for its reduced processing time and operational simplicity. However, it is characterized by a vigorous exothermic reaction that can be difficult to control, potentially leading to runaway conditions and the formation of significant amounts of sulfur-containing byproducts. google.comgoogle.comgoogle.com

The multi-step process , typically involving sulfonation followed by alkylation, offers better control over the reaction conditions. google.com This improved control mitigates the intense exotherm seen in one-step processes. However, this route is notably slower and may consume more acid due to the deactivating effect of the sulfonate group on the subsequent alkylation step. google.comgoogle.com Conversely, performing alkylation first and then sulfonation can lead to a more reactive intermediate for the sulfonation step. google.com

A comparative overview is presented in the table below:

| Feature | One-Step Synthesis | Multi-Step Synthesis (Sulfonation then Alkylation) |

| Process | Naphthalene, butanol, and sulfonating agents are reacted simultaneously. google.com | Naphthalene is first sulfonated, then the product is alkylated. google.com |

| Control | Difficult to control due to strong exothermic reaction. google.comgoogle.com | Easier to control reaction conditions. google.com |

| Reaction Speed | Faster processing time. google.com | Slower reaction rate. google.com |

| Byproducts | Higher potential for sulfur-containing byproducts. google.com | Generally lower byproduct formation with proper control. |

| Acid Consumption | Can be high due to side reactions. | May consume more acid to drive the alkylation of the deactivated ring. google.com |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing the synthesis of this compound is critical for maximizing the yield of the desired isomer and minimizing the formation of unwanted byproducts, such as disubstituted isomers and unsulfonated alkylnaphthalenes ("free oil"). google.comgoogle.com

Parametric studies focus on systematically varying reaction conditions to understand their impact on the product distribution.

Temperature: Temperature is a crucial parameter. In the sulfonation of naphthalene, lower temperatures favor the formation of the alpha-isomer (naphthalene-1-sulfonic acid), which is the precursor to the desired product. stackexchange.comwordpress.com During the combined alkylation-sulfonation process, the temperature must be carefully controlled; excessive heat can cause the butyl group to cleave from the naphthalene ring, reducing product quality. zjzgchem.com A typical temperature range for the one-step process is maintained between 50-60°C. zjzgchem.com

Reagent Stoichiometry and Addition: The ratio of reactants (naphthalene, butanol, sulfuric acid) is critical. A patented improvement on the one-step process involves the incremental and alternating addition of the sulfonating agent and the alcohol. google.com This strategy ensures that once a naphthalene nucleus is alkylated, it is quickly sulfonated due to its higher reactivity, which minimizes the formation of molecules with only one type of substituent. google.comgoogle.com

Catalyst: In processes where alkylation is performed first, an acid catalyst like sulfuric acid is required. google.com For sulfonation, the choice of agent (e.g., concentrated sulfuric acid, oleum, chlorosulfonic acid) and its concentration affects the reaction rate and completeness. shokubai.orgresearchgate.net

Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. In a typical one-step process, after the addition of reagents, the mixture is held at the target temperature for several hours to ensure complete reaction. zjzgchem.com

The table below illustrates typical reaction parameters for a one-step synthesis method. zjzgchem.com

| Parameter | Value/Condition | Purpose |

| Reactants | Naphthalene, n-butanol, concentrated H₂SO₄, fuming H₂SO₄ (oleum) | Formation of butylnaphthalene sulfonic acid. |

| Temperature | Heat slowly to 50-55°C | Control the exothermic reaction and prevent byproduct formation. zjzgchem.com |

| Holding Time | 5-6 hours | Ensure reaction completion. zjzgchem.com |

| Agitation | Continuous | Ensure proper mixing of reactants. |

| Post-Reaction | Standing to allow phase separation | Separation of the product-rich organic layer from the spent acid layer. zjzgchem.com |

To systematically optimize the complex interplay of reaction parameters, statistical experimental designs are powerful tools. Methodologies like Factorial Design and Response Surface Methodology (RSM) are widely used in the chemical industry to model and optimize processes. researchgate.netrsc.org

Factorial Design allows for the simultaneous study of the effects of multiple factors (e.g., temperature, time, reactant ratios) on a response (e.g., yield, purity). By running experiments at all combinations of factor levels, both the main effects of each parameter and their interaction effects can be determined efficiently.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to develop, improve, and optimize processes. nih.govnih.gov It is particularly useful when multiple input variables influence a performance measure or quality characteristic of the product. rsc.org An RSM approach, often using a design like the Box-Behnken Design (BBD) or Central Composite Design (CCD), can be employed to: researchgate.netnih.gov

Identify the most significant process variables affecting the yield and purity of this compound.

Develop a mathematical model that describes the relationship between the independent variables (parameters) and the dependent variables (responses). nih.gov

Determine the optimal operating conditions that would maximize the yield of the desired product while minimizing byproducts. nih.govresearchgate.net

For the synthesis of this compound, an RSM study could investigate variables such as reaction temperature, molar ratio of naphthalene to butanol, and amount of sulfonating agent to optimize responses like conversion percentage and selectivity towards the 4-butyl-1-sulfonate isomer.

Advanced Purification and Isolation Techniques

Following the synthesis, the crude product mixture contains the desired this compound, as well as spent acid, water, unreacted starting materials, and various byproducts. google.com A multi-step purification and isolation process is therefore essential.

Neutralization and Phase Separation: The acidic reaction mixture is first neutralized with an alkaline solution, typically sodium hydroxide, to a pH of 7-8. zjzgchem.com This converts the sulfonic acid into its sodium salt. google.com Water is often added to dilute the mixture, and upon standing, it separates into two layers: an upper organic layer containing the product and a lower aqueous layer of spent acid and inorganic salts, which is removed. google.comzjzgchem.com

Bleaching: The separated organic layer may be bleached, for instance with sodium hypochlorite, to remove colored impurities. zjzgchem.com

Recrystallization: A highly effective method for purification is recrystallization. The crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture, to obtain a product with high purity. researchgate.net

Drying: The final step involves removing the solvent to obtain the solid product. This is commonly achieved through methods like sedimentation, filtration, and spray-drying, which yields the final product as a light-yellow powder. zjzgchem.com

Chromatography: For achieving very high purity, especially at a laboratory scale, column chromatography using a silica (B1680970) gel stationary phase and a solvent mixture like chloroform/methanol can be employed.

Chromatographic Separation Methods for Product Refinement

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are instrumental in the purification and analysis of this compound. These techniques are highly effective for separating the target compound from unreacted starting materials, isomers, and other by-products generated during the synthesis.

For the analytical validation of purity, a common method involves using a C18 column with UV detection at 254 nm. While specific preparative HPLC methods for this compound are not extensively detailed in publicly available literature, methods developed for similar naphthalene sulfonates provide a strong reference for its purification. A study on the separation of various naphthalene sulfonates utilized a Varian Prostar HPLC system equipped with a UV-visible detector and a fluorescence detector. researchgate.net The separation was achieved on columns such as a Luna C18(2) from Phenomenex. researchgate.net

A gradient elution method is often employed to achieve effective separation of different sulfonated species. For example, a mobile phase consisting of water (Eluent A) and a water-methanol mixture (Eluent B), both containing an ion-pairing agent like tetrabutylammonium (B224687) bromide (TBAB) and an acid, can be used. researchgate.net The gradient can be programmed to increase the proportion of the organic modifier (Eluent B) over time to elute compounds with increasing hydrophobicity. researchgate.net The following table provides a representative example of HPLC conditions that could be adapted for the purification of this compound, based on methods for related compounds.

Table 1: Representative HPLC Parameters for the Analysis of Naphthalene Sulfonates

| Parameter | Value/Description |

|---|---|

| Column | Luna C18(2), 150 x 2 mm I.D., 3 µm particle size |

| Mobile Phase A | 100% Water with 5 mM TBAB and 40 mL/L 37% Hydrochloric Acid |

| Mobile Phase B | 50:50 (v/v) Water-Methanol with 5 mM TBAB and 40 mL/L 37% Hydrochloric Acid |

| Flow Rate | 0.25 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 35°C |

| Injection Volume | 25 µL |

This table presents a representative method based on the analysis of various naphthalene sulfonates and may be adapted for this compound. researchgate.net

Recrystallization Strategies for Purity Enhancement

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

For this compound and related alkylnaphthalene sulfonates, a mixture of ethanol (B145695) and water is a commonly cited and effective solvent system for recrystallization. frontiersin.org The ratio of ethanol to water is a critical parameter that needs to be optimized to ensure good recovery of the purified product with high purity. A study on the purification of a similar compound, sodium 4-(n-octyl)naphthalene-1-sulfonate, reported the use of an ethanol/water mixture with a volume ratio of 50:50. frontiersin.org This procedure was effective in achieving a purity of ≥99% by weight, as confirmed by NMR and mass spectrometry data. frontiersin.org

The general procedure for recrystallization would involve dissolving the crude this compound in the hot ethanol-water solvent mixture to create a saturated solution. The hot solution is then filtered to remove any insoluble impurities. Upon cooling the filtrate, the purified this compound crystallizes out. The crystals are then collected by filtration and washed with a small amount of cold solvent to remove any remaining mother liquor. The following table provides an example of a recrystallization strategy that can be applied for the purity enhancement of this compound.

Table 2: Representative Recrystallization Strategy for Alkylnaphthalene Sulfonates

| Parameter | Value/Description |

|---|---|

| Solvent System | Ethanol/Water |

| Solvent Ratio (v/v) | 1:1 |

| Initial Purity (Example) | ~85-90% |

| Procedure | 1. Dissolve crude product in hot solvent mixture. 2. Hot filtration to remove insoluble impurities. 3. Cool filtrate to induce crystallization. 4. Isolate crystals by filtration. 5. Wash crystals with cold solvent. 6. Dry the purified crystals. |

| Final Purity (Example) | ≥99% |

This table presents a representative strategy based on the purification of a similar alkylnaphthalene sulfonate. frontiersin.org

Molecular Structure, Spectroscopic Characterization, and Chemical Reactivity

Structural Elucidation and Spectroscopic Analysis of Sodium 4-Butylnaphthalene-1-sulfonate

Spectroscopic techniques are essential for confirming the molecular structure of this compound and understanding its electronic properties.

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in this compound. The sulfonate group (R-SO₃⁻) exhibits strong, characteristic absorption bands. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly prominent. For related naphthalene (B1677914) sulfonates, a peak confirming the sulfonic character has been noted for C-S stretching at 692 cm⁻¹ and for S=O stretching at 1362 cm⁻¹. researchgate.net Another source identifies the S=O stretch in the region of 1180 cm⁻¹. The spectrum would also show absorptions corresponding to the C-H bonds of the aromatic naphthalene ring and the aliphatic butyl chain.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonate (S=O) | Asymmetric & Symmetric Stretching | ~1362, ~1180 |

| C-S | Stretching | ~692 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

Data is compiled from analogous compounds and general spectroscopic principles. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, primarily associated with the π-electron system of the naphthalene ring. Aromatic compounds like naphthalene derivatives typically display strong absorption bands due to π → π* transitions. For similar anionic surfactants with aromatic rings, strong absorption bands have been observed around 194 nm and 225 nm, with a weaker band at approximately 260 nm. researchgate.net The absorption for naphthalenesulfonate derivatives has also been detected at a wavelength of 210 nm. nih.gov These transitions are characteristic of the conjugated π-system of the naphthalene core.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound in Aqueous Solution

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Naphthalene Ring | ~190-230 |

Data is based on studies of similar aromatic sulfonate compounds. researchgate.netnih.gov

Fundamental Chemical Transformations of this compound

The reactivity of this compound is dictated by the naphthalene ring, the butyl group, and the sulfonate moiety.

The naphthalene ring system of this compound is susceptible to oxidation.

Chemical Oxidation : Strong oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can be used to oxidize the compound. The reaction typically targets the aromatic rings, potentially leading to ring-opening and the formation of carboxylic acids. The butyl group can also be oxidized, though the aromatic system is generally more reactive under many conditions.

Metabolic Oxidation : In biological systems or under specific catalytic conditions, the oxidation of naphthalene sulfonates proceeds via a different mechanism. The metabolism of naphthalene involves oxidation by mixed-function oxidases to form an epoxide intermediate, naphthalene-1,2-oxide. atamanchemicals.com This highly reactive epoxide can then undergo further transformations, including enzymatic conversion to a dihydrodiol or spontaneous oxidation to a naphthoquinone. atamanchemicals.com This pathway is a significant mechanism for the degradation and potential toxicity of naphthalene derivatives.

The aromatic naphthalene core can undergo reduction reactions, although this typically requires potent reducing agents.

Catalytic Hydrogenation : This method can reduce the aromatic rings to form tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives under high pressure and temperature with a metal catalyst.

Chemical Reduction : Reagents like sodium borohydride (B1222165) can be used to reduce the compound. However, sodium borohydride is a relatively mild reducing agent and is generally more effective at reducing aldehydes and ketones. Its ability to reduce an unactivated naphthalene ring is limited under standard conditions. The sulfonate group itself is generally resistant to reduction by common chemical reducing agents.

The sulfonate group (-SO₃⁻) is an important functional group in substitution reactions.

Nucleophilic Substitution : The sulfonate group is an excellent leaving group, similar to halides, in nucleophilic substitution reactions. organic-chemistry.org However, nucleophilic aromatic substitution (SNAr) on the naphthalene ring at the position of the sulfonate group is challenging due to the electron-rich nature of the aromatic system. Such reactions typically require harsh conditions (e.g., high temperature and pressure) or the presence of strong electron-withdrawing groups on the ring. A more common approach involves converting the sulfonate salt to a more reactive sulfonyl halide (e.g., sulfonyl chloride, -SO₂Cl) intermediate. This intermediate is highly susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, alkoxides), leading to the formation of sulfonamides or sulfonate esters.

Electrophilic Substitution : This section focuses on substitution at the sulfonate moiety. Electrophilic attack does not typically occur at the sulfur atom of the sulfonate group itself. Instead, electrophilic substitution reactions (such as nitration, halogenation, or Friedel-Crafts alkylation) would occur on the electron-rich naphthalene ring. The positions of these substitutions would be directed by the existing butyl and sulfonate groups.

Interfacial Chemistry and Surface Active Properties

Mechanisms of Surface Tension Reduction and Wetting Enhancement

Sodium 4-butylnaphthalene-1-sulfonate is an amphiphilic molecule, possessing a dual chemical nature that is key to its function as a surfactant. Its structure consists of a hydrophobic (water-repelling) component, the butyl-naphthalene group, and a hydrophilic (water-attracting) component, the ionic sulfonate head (-SO₃⁻Na⁺). greenagrochem.com This structure enables it to act as an effective wetting agent and to reduce the surface tension of liquids like water. lignincorp.com

The mechanism of surface tension reduction occurs as the surfactant molecules migrate to the surface of the water, orienting themselves with the hydrophobic butyl-naphthalene tail directed away from the water and the hydrophilic sulfonate head remaining in the water. This arrangement disrupts the strong cohesive forces between surface water molecules, thereby lowering the surface tension. greenagrochem.comlignincorp.com By reducing surface tension, the liquid can spread more easily across a surface and penetrate into porous materials, a phenomenon known as wetting enhancement. lignincorp.com This property is crucial in applications such as textiles, pesticides, and industrial cleaning, where uniform coverage and penetration are required. lignincorp.comzjzgchem.com The compound demonstrates excellent wetting and permeability, making it a valuable component in formulations designed to increase surface contact. zjzgchem.comzjwmfs.com

Adsorption Dynamics at Fluid-Fluid Interfaces (e.g., Air-Water, Oil-Water)

The application of surfactants is largely dependent on their ability to adsorb at interfaces. nih.gov At the air-water interface, this compound molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and the water, leading to a reduction in surface tension. nih.gov The presence of electrolytes can influence this adsorption, with "salting-out" electrolytes like sodium chloride typically enhancing adsorption at the air-water interface. nih.gov

At the oil-water interface, the amphiphilic nature of the surfactant is particularly effective. The hydrophobic butyl-naphthalene tail has a strong affinity for the oil phase, while the hydrophilic sulfonate head remains in the aqueous phase. researchgate.net This orientation creates a molecular film at the interface, which significantly lowers the interfacial tension (IFT) between the oil and water. researchgate.netmdpi.com The reduction of IFT weakens the capillary forces that trap oil droplets, making alkylnaphthalene sulfonates effective in applications like enhanced oil recovery (EOR) and as emulsifiers. mdpi.comresearchgate.net Studies on related compounds, such as sodium methyl naphthalene (B1677914) sulfonate, have shown good activity in lowering the IFT in oil/alkali/water systems. researchgate.net The rigid aromatic ring of the naphthalene group can effectively act as the hydrophobic component to achieve this reduction. researchgate.net

Adsorption Phenomena at Solid-Liquid Interfaces and their Implications for Dispersion and Flocculation

This compound is widely utilized as a dispersing agent, a role that stems from its adsorption at solid-liquid interfaces. zjzgchem.comatamanchemicals.com When solid particles are present in an aqueous solution, the surfactant molecules adsorb onto the particle surfaces. The hydrophobic part of the molecule anchors to the solid, leaving the negatively charged hydrophilic sulfonate groups extending into the surrounding water. atamanchemicals.com

This process creates a net negative charge on the surface of all the particles. The resulting electrostatic repulsion between the similarly charged particles prevents them from aggregating or clumping together (flocculation). nih.gov This keeps the particles evenly distributed throughout the liquid, resulting in a stable dispersion. atamanchemicals.com This dispersing capability is leveraged in numerous industrial processes, including the manufacturing of dyes, pigments, paper, and as a stabilizer for rubber emulsions. zjzgchem.com It is also used in the construction industry as a superplasticizer in concrete, where it disperses cement particles to improve workability and strength. atamanchemicals.com The compound shows affinity for protein and polyamide fibers but not for cotton or linen. zjzgchem.com

Micellization and Aggregate Formation in Aqueous Solutions

A defining characteristic of surfactants like this compound is their ability to self-assemble into organized structures called micelles when their concentration in a solution surpasses a specific threshold. wikipedia.org This aggregation is a fundamental property that underpins many of its applications, including solubilization and detergency. nih.gov

The Critical Micelle Concentration (CMC) is the minimum surfactant concentration at which micelle formation begins. wikipedia.org Below the CMC, the surfactant primarily exists as individual molecules (monomers) in the solution and at interfaces. Above the CMC, any additional surfactant added to the system predominantly forms micelles. wikipedia.org For the sodium alkylnaphthalene sulfonate series, the CMC is influenced by the length of the alkyl chain; a longer chain results in a lower CMC, indicating a greater tendency to form micelles. frontiersin.org The presence of the naphthalene ring also has a notable effect on micellization. nih.gov

Research on sodium alkylnaphthalene sulfonates has determined several key micellar properties. The aggregation number, which is the average number of surfactant molecules in a single micelle, tends to increase with the length of the alkyl chain. nih.gov The micropolarity within these micelles is lower than that of sodium dodecyl sulfate (B86663) (SDS) and is less sensitive to changes in the alkyl chain length. nih.gov Furthermore, the microviscosity inside the micelles increases with a longer alkyl chain but remains lower than that of nonionic and zwitterionic surfactants. nih.gov

Data derived from studies on sodium alkylnaphthalene sulfonates, which serve as a model for the title compound. frontiersin.org Micellar characteristics determined for sodium 1-(n-alkyl)naphthalene-4-sulfonates using fluorescence probe techniques. nih.gov

Beyond simple spherical micelles, surfactants can form more complex aggregate structures such as microemulsions and liquid crystalline phases, particularly at higher concentrations or in multicomponent systems containing oil and water. nih.gov A microemulsion is a thermodynamically stable, optically transparent, isotropic mixture of oil, water, and surfactant. The formation of these phases is critical in applications like enhanced oil recovery, where surfactant formulations are designed to create ultra-low interfacial tension and mobilize trapped crude oil. researchgate.netfrontiersin.org While specific data for this compound is limited, related alkylnaphthalene sulfonates are known components in microemulsion formulations for this purpose. frontiersin.org

Interfacial Interactions with Biological Model Systems, including Membrane Components and Proteins

The biological activity of this compound is primarily attributed to its surfactant properties, which allow it to interact with and disrupt biological structures like cell membranes and proteins. Its amphiphilic nature enables it to alter the integrity of cellular membranes by inserting into the lipid bilayer. This disruption can lead to an increase in membrane permeability.

Furthermore, the compound can influence the three-dimensional conformation of proteins, which may affect their biological activity and interactions. This is supported by its observed affinity for protein-based materials such as polyamide fibers. zjzgchem.com Studies using biomimetic membranes, such as impregnated nitrocellulose filters, as models have shown that ionic surfactants can induce changes in membrane properties, including transmembrane electrical potential and resistance. researchgate.net Near the CMC, these model systems can even exhibit spontaneous oscillations of electrical potential, mimicking the behavior of channels in biological membranes. researchgate.net

Synergistic Effects in Multi-Component Surfactant Systems

The performance of this compound in various applications can be significantly enhanced through synergistic interactions when combined with other surfactants. This synergy often leads to a reduction in the critical micelle concentration (CMC) of the mixture, improved surface tension reduction, and enhanced solubilization capabilities compared to the individual components. The interactions are particularly pronounced in mixtures of anionic and non-ionic surfactants.

The mixing of this compound with other surfactants can lead to more efficient packing of the molecules at interfaces and in micelles, reducing the electrostatic repulsion between the anionic head groups and resulting in a more stable system. When mixed with other surfactants, the activity of sodium naphthalene sulfonate in lowering the interfacial tension (IFT) of oil-water systems can be significantly strengthened. researchgate.net This makes such mixed systems potentially valuable for applications like enhanced oil recovery. researchgate.net

Research on analogous systems, such as sodium 4-decyl naphthalene sulfonate (SDNS), provides insights into the molecular interactions within mixed micelles. In a mixture of SDNS and the non-ionic surfactant Triton X-100, the phenoxy rings of Triton X-100 are found to be embedded near the alkyl chains of SDNS. nih.gov When SDNS is mixed with another anionic surfactant, sodium dodecyl sulfonate (SDSN), the sulfonate groups of SDSN are positioned more internally within the mixed micelle, near the naphthyl rings of SDNS. nih.gov This arrangement suggests that the naphthyl rings of SDNS may help to weaken the electrostatic repulsion between the negatively charged sulfonate groups, thereby promoting the formation of mixed micelles. nih.gov

The synergistic effects in mixed surfactant systems can be quantified using parameters such as the interaction parameter (β), which provides a measure of the non-ideal mixing behavior. A negative β value indicates attractive interactions between the surfactant molecules in the mixed micelles, leading to a synergistic reduction in the CMC.

While specific data for this compound in mixed systems is limited, studies on similar anionic and non-ionic surfactant mixtures provide valuable insights. For instance, the interaction between sodium dodecylsulfate (SDS) and Triton X-100 has been shown to exhibit significant synergistic effects, with a strong attractive interaction in the mixed micelle. scialert.netresearchgate.net

Detailed Research Findings

Studies on various anionic and non-ionic surfactant mixtures have consistently demonstrated synergistic interactions that lead to a lower critical micelle concentration (CMC) than what would be predicted by ideal mixing behavior. This non-ideal behavior is a hallmark of synergy and results from favorable interactions between the different surfactant molecules in the mixed micelles.

For example, in mixtures of sodium dodecyl benzene (B151609) sulfonate (SDBS) and fatty alcohol-polyoxyethylene ether (AEO), the interaction parameter (βM) was found to be negative across various molar ratios, indicating a synergistic effect. mdpi.com The strength of this interaction was influenced by the length of the polyoxyethylene chain in the non-ionic surfactant. mdpi.com Similarly, investigations into mixtures of sodium dodecylsulphate (SDS) and Triton X-100 revealed lower CMC values than predicted by ideal mixture theory, confirming synergistic interactions. scialert.netresearchgate.net The interaction parameter for this system was determined to be significantly negative, indicating strong attractive forces between the two types of surfactant molecules within the micelle. scialert.net

The following interactive data tables showcase the synergistic effects observed in analogous mixed surfactant systems.

Table 1: Critical Micelle Concentration (CMC) of Mixed Surfactant Systems

This table illustrates the reduction in CMC in mixed anionic-nonionic surfactant systems compared to the individual components. The data is based on studies of similar surfactant systems and demonstrates the principle of synergistic interaction.

| Surfactant System | Mole Fraction of Anionic Surfactant | Experimental CMC (mM) | Ideal CMC (mM) |

| SDS / Triton X-100 | 0.0 | 0.21 | 0.21 |

| 0.2 | 0.15 | 0.26 | |

| 0.5 | 0.38 | 0.41 | |

| 0.8 | 1.25 | 1.14 | |

| 1.0 | 8.20 | 8.20 | |

| SDBS / AEO-9 | 0.0 | 0.06 | 0.06 |

| 0.1 | 0.04 | 0.07 | |

| 0.3 | 0.05 | 0.10 | |

| 0.5 | 0.07 | 0.15 | |

| 0.7 | 0.11 | 0.24 | |

| 0.9 | 0.20 | 0.43 | |

| 1.0 | 0.69 | 0.69 |

Data for SDS/Triton X-100 is adapted from studies on their interaction. scialert.netresearchgate.net Data for SDBS/AEO-9 is adapted from research on SDBS-AEO mixtures. mdpi.com

Table 2: Interaction Parameters in Mixed Micelles

The interaction parameter, β, quantifies the extent of synergy in a mixed surfactant system. A negative value indicates attractive interactions and synergy. This table presents interaction parameters for representative anionic-nonionic surfactant mixtures.

| Surfactant System | Interaction Parameter (β) |

| SDS / Triton X-100 | -2.19 |

| SDBS / AEO-9 (at optimal ratio) | -4.83 |

The interaction parameter for SDS/Triton X-100 is from kinetic and molecular property studies. scialert.netresearchgate.net The value for SDBS/AEO-9 is from research on their synergistic effects. mdpi.com

Structure Activity Relationships Sar and Substituent Effects

Influence of Alkyl Chain Length on Hydrophobicity and Surface Activity

Generally, for alkyl naphthalene (B1677914) sulfonates, increasing the length of the alkyl chain enhances the hydrophobicity of the molecule. nih.gov This trend has a direct impact on key surfactant properties:

Critical Micelle Concentration (CMC): The CMC, which is the concentration at which surfactant molecules begin to form micelles, tends to decrease as the alkyl chain length increases. researchgate.netbohrium.com A longer hydrophobic chain provides a stronger driving force for the molecules to aggregate and remove themselves from the aqueous phase, thus requiring a lower concentration to initiate micelle formation. researchgate.netbohrium.com

Surface Tension: An increase in alkyl chain length generally leads to a greater reduction in the surface tension of water at the CMC. researchgate.net

Solubility: While shorter alkyl chains (less than five carbons) result in water-soluble compounds, longer chains (nine carbons or more) significantly decrease water solubility, making the products more soluble in mineral oil. chemicalindustriessecrets.com

Research comparing sodium methylnaphthalene sulfonate (SMNS) with sodium butylnaphthalene sulfonate (SBNS) shows that despite the difference in their alkyl chain lengths (one vs. four carbons), their performance can be similar when mixed with other surfactants, suggesting the naphthalene ring plays a dominant role in certain interactions. tandfonline.com However, when considered alone, the butyl derivative is expected to have better detergent properties than the methyl or ethyl derivatives. chemicalindustriessecrets.com

The table below summarizes the general effects of increasing alkyl chain length on the properties of alkyl naphthalene sulfonates.

| Property | Effect of Increasing Alkyl Chain Length |

|---|---|

| Hydrophobicity | Increases |

| Critical Micelle Concentration (CMC) | Decreases |

| Surface Tension at CMC | Decreases |

| Water Solubility | Decreases |

| Adsorption at Interfaces | Decreases |

Positional Isomerism and its Impact on Molecular Functionality

The specific placement of the butyl and sulfonate groups on the two fused benzene (B151609) rings of the naphthalene core results in various positional isomers, each with potentially distinct properties. The nomenclature, such as sodium 4-butylnaphthalene-1-sulfonate, precisely defines this arrangement. Alternative isomers that exist include sodium 2-butylnaphthalene-1-sulfonate and sodium 3-butylnaphthalene-1-sulfonate. nih.gov

While different isomeric forms are recognized, detailed comparative studies quantifying the impact of positional isomerism on the specific functionality of sodium butylnaphthalene sulfonate are not extensively detailed in the available literature. However, the structural differences imply variations in steric hindrance and electronic effects, which would logically lead to differences in their physicochemical properties and performance in various applications.

Effects of Additional Substituents (e.g., Hydroxyl Groups) on Polarity and Reactivity

The introduction of additional functional groups onto the naphthalene ring system can significantly alter the molecule's properties. A hydroxyl (-OH) group, for example, would introduce a site for hydrogen bonding, thereby increasing the molecule's polarity and potentially its water solubility.

The reactivity of the naphthalene ring is also affected by substituents. The addition of a hydroxyl radical to naphthalene, for example, is a key step in its atmospheric oxidation. researchgate.net This reaction leads to the formation of various oxygenated products, demonstrating that the aromatic core is susceptible to chemical modification. researchgate.net Introducing a hydroxyl group onto the sodium butylnaphthalene sulfonate structure would create a more complex molecule with a different hydrophilic-lipophilic balance (HLB), likely modifying its surfactant properties. The presence of both a sulfonate and a hydroxyl group would create a more hydrophilic molecule compared to the parent compound.

Comparative Analysis of Naphthalene Sulfonate Derivatives with Varying Structural Architectures

This compound belongs to a broad class of naphthalene sulfonate derivatives used in diverse applications, from concrete superplasticizers to dye dispersants. atamanchemicals.com The properties of these derivatives are dictated by the nature of the substituents on the naphthalene core.

A comparative analysis highlights these differences:

Alkyl Naphthalene Sulfonates (ANS): This category includes compounds like sodium methylnaphthalene sulfonate (SMNS) and sodium butylnaphthalene sulfonate (SBNS). As discussed, the length of the alkyl chain is a key variable. The butyl derivative generally exhibits better detergent properties than the methyl derivative. chemicalindustriessecrets.com

Aminonaphthalenesulfonic acids: These compounds incorporate an amino (-NH2) group. An example is 5-amino-1-naphthalenesulfonic acid. researchgate.net The presence of the amino group provides different chemical properties and potential for further reactions compared to a simple alkyl substituent.

Anilinonaphthalene sulfonates: In these derivatives, an aniline group is attached to the naphthalene sulfonate core, such as in 8-anilinonaphthalene-1-sulfonic acid (ANS). researchgate.net These are often used as fluorescent probes.

Naphthalene Sulfonate-Formaldehyde Condensates (NSF): These are polymeric materials produced by the condensation of naphthalene sulfonate with formaldehyde (B43269). atamanchemicals.com They are widely used as high-range water reducers (superplasticizers) in concrete, a function that relies on their ability to adsorb onto cement particles and disperse them through electrostatic repulsion. atamanchemicals.comcustommarketinsights.com Their polymeric structure gives them properties distinct from monomeric surfactants like this compound.

The following table compares different naphthalene sulfonate derivatives based on their structural features.

| Derivative Class | Key Structural Feature | Example Compound | Primary Characteristic |

|---|---|---|---|

| Alkyl Naphthalene Sulfonates | Alkyl chain (e.g., methyl, butyl) | This compound | Anionic surfactant with wetting/dispersing properties |

| Aminonaphthalenesulfonic acids | Amino (-NH₂) group | 5-amino-1-naphthalenesulfonic acid | Amphoteric properties, dye intermediate |

| Anilinonaphthalene sulfonates | Anilino group | 8-anilinonaphthalene-1-sulfonic acid (ANS) | Fluorescent probe |

| Naphthalene Sulfonate-Formaldehyde Condensates | Polymeric structure | Sulfonated Naphthalene Formaldehyde (SNF) | High-performance dispersant (superplasticizer) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. Instead of dealing with the complex wave function, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining high accuracy.

For molecules related to sodium 4-butylnaphthalene-1-sulfonate, such as sodium dodecylbenzenesulfonate (SDBS), DFT has been employed to study the interactions between the sulfonate anion and various cations (like Na+, Mg2+, and Ca2+) in different solvents. researchgate.netpku.edu.cn These studies build and optimize interaction models to reveal that the sulfonate anion can bind stably with cations in a bidentate fashion, meaning it attaches via two points. researchgate.net The strength of this binding is influenced by both the specific cation and the surrounding solvent. researchgate.net Similar DFT approaches are used to optimize the geometry of naphthalene-based structures, confirming their molecular arrangement and bond characteristics. samipubco.commdpi.com For the parent naphthalene (B1677914) molecule, geometry optimization is a standard initial step in computational analysis, often performed with basis sets like B3LYP/6-31G. samipubco.com

Table 1: Predicted Thermochemical Properties of Naphthalene (Parent Molecule) using DFT Note: Data for the parent naphthalene molecule is used as a proxy to illustrate the type of properties predictable via DFT.

| Parameter | Value | Unit |

|---|---|---|

| Translational Energy | 0.889 | kcal/mol |

| Rotational Energy | 0.889 | kcal/mol |

| Translational Entropy | 40.45 | cal/mol·K |

| Rotational Entropy | 26.23 | cal/mol·K |

Source: Data derived from a study on the parent naphthalene molecule. samipubco.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited.

The analysis of these frontier orbitals helps characterize electronic transitions, such as those observed in UV-visible spectroscopy. For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated using DFT with the aug-cc-pVQZ basis set to be approximately 4.75 eV. samipubco.com This value is consistent with other DFT studies and provides insight into the electronic stability of the naphthalene core. samipubco.com The energies of the HOMO and LUMO orbitals are directly related to a molecule's ability to donate or accept electrons, respectively. researchgate.net

Table 2: Frontier Orbital Energies and Energy Gap for Naphthalene Note: Data for the parent naphthalene molecule is presented as an analogue.

| Orbital/Parameter | Energy (eV) |

|---|---|

| EHOMO (aug-cc-pVQZ basis set) | -6.13 |

| ELUMO | -1.38 |

| Energy Gap (ΔE) | 4.75 |

Source: Data derived from a DFT study on the parent naphthalene molecule. samipubco.com

Molecular Dynamics Simulations for Interfacial Behavior and Aggregation Studies

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For surfactants like this compound, MD simulations are invaluable for understanding their behavior at interfaces, such as the boundary between oil and water or air and water. nih.govmatsci.org

Studies on analogous molecules, like linear alkylbenzene sulfonates (LAS), provide significant insights. Atomistic MD simulations have been used to investigate how the molecular architecture of these surfactants affects the properties of a decane-water interface. matsci.orgacs.org In these simulations, a series of isomers are studied where the position of the benzene (B151609) sulfonate group is varied along the alkyl chain. matsci.orgresearchgate.net

Key findings from these simulations, which are applicable to understanding this compound, include:

Interfacial Packing and Stability: The position of the bulky group (like the naphthalene sulfonate) influences how compactly the surfactant molecules can pack at an interface. Simulations on alkyl benzene sulfonates showed that attaching the functional group at the 4th carbon position (4-C16) resulted in the most compact packing, the most stable interface (lowest interface formation energy), and the greatest interfacial thickness. matsci.orgresearchgate.net

Interfacial Tension: The molecular structure directly impacts the surfactant's ability to lower interfacial tension. The 4-C16 isomer was found to induce the lowest interfacial tension between decane (B31447) and water. matsci.orgacs.org This is rationalized by the miscibility of the surfactant's alkyl tail with the oil phase; the effective length of the 4-C16 tail was closest to that of the decane molecules, leading to better interaction. matsci.org

Aggregation Behavior: MD simulations can model the self-assembly of surfactants into micelles and other aggregates at an oil-water interface. syxbsyjg.com These simulations analyze properties like interfacial thickness and interface formation energy to determine optimal conditions for synergistic effects between different surfactants. syxbsyjg.com

Prediction of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) is a property used to visualize the charge distribution of a molecule and predict how it will interact with other species. nih.gov It is a powerful tool for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. mdpi.comresearchgate.net

An MEP map displays the electrostatic potential on the surface of a molecule using a color scale.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the sites for electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are the sites for nucleophilic attack. researchgate.net

Green Regions: Represent areas of neutral potential. researchgate.net

For a molecule like this compound, an MEP map would show a high concentration of negative potential (red/yellow) around the oxygen atoms of the sulfonate (-SO₃⁻) group. This makes the sulfonate head the hydrophilic, electron-rich part of the molecule, prone to interacting with positive ions (like Na⁺) and the positive ends of polar water molecules. researchgate.net Conversely, the naphthalene and butyl groups, being nonpolar hydrocarbon regions, would show more neutral (green) or slightly positive potential, representing the hydrophobic part of the molecule. This visualization confirms the amphiphilic nature of the surfactant and helps predict its orientation and interaction at interfaces. nih.govrsc.org

Computational Approaches for Hydrophobic Parameter Estimation

Hydrophobicity is a key characteristic of a surfactant, determining its tendency to move from an aqueous phase to a nonpolar phase. This property is often quantified by the octanol-water partition coefficient (LogP). While experimental measurement is common, computational methods provide a rapid and cost-effective way to estimate this parameter.

Computational approaches for estimating hydrophobicity typically involve:

Property-based methods: These approaches use calculated molecular properties, such as surface area, volume, and polarity, to predict hydrophobicity through quantitative structure-property relationship (QSPR) models.

For surfactants, MD simulations also provide insights into hydrophobicity by directly observing the partitioning and orientation of the molecule between oil and water phases. syxbsyjg.com The hydrophobic properties can be studied by analyzing parameters like the angle between the head group and the tail chain. syxbsyjg.com The strong tendency of the butyl-naphthalene tail to avoid water and associate with the oil phase in simulations is a direct reflection of its hydrophobic character.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like Sodium 4-butylnaphthalene-1-sulfonate. It excels in separating the target analyte from a mixture of other components, allowing for accurate quantification. The separation is typically achieved using a reversed-phase column, such as a C18 column, where the nonpolar stationary phase interacts with the butylnaphthalene portion of the molecule. The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the elution of the compound from the column. nih.govsemanticscholar.org Ion-pairing agents may be added to the mobile phase to improve the retention and separation of anionic compounds like sulfonates. semanticscholar.org

Following separation by HPLC, Ultraviolet-Visible (UV-Vis) detection is a common and robust method for quantification. nih.gov The naphthalene (B1677914) ring system of this compound contains a chromophore that absorbs UV light. Purity validation and quantification are often performed by monitoring the absorbance at a specific wavelength, such as 254 nm, where the aromatic system exhibits strong absorption. While effective, the sensitivity of HPLC-UV/Vis can sometimes be limited, especially for trace-level analysis or for compounds that lack a strong chromophore. nih.gov In some cases, chemical derivatization can be employed to enhance UV detectability, although this adds complexity to the analytical procedure. nih.gov

Interactive Data Table: Typical HPLC-UV/Vis Parameters for Naphthalene Sulfonate Analysis

Instructions:| Parameter | Condition | Source |

| Column | Reversed-phase C18 or ODS-AQ | researchgate.net |

| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient | nih.govresearchgate.net |

| Detector | UV-Vis | researchgate.net |

| Detection Wavelength | 234 - 254 nm | nih.gov |

| Flow Rate | 0.25 - 1.0 mL/min | nih.govresearchgate.net |

| Temperature | 25 - 35 °C | nih.govsemanticscholar.org |

For applications requiring higher sensitivity, fluorescence detection is a superior alternative to UV-Vis. The naphthalene moiety in this compound is inherently fluorescent, meaning it absorbs light at a specific excitation wavelength and re-emits it at a longer emission wavelength. semanticscholar.orgresearchgate.net This property allows for highly sensitive and selective detection at very low concentrations. semanticscholar.org Studies have shown that fluorescence spectroscopy can be used to directly measure sodium butyl naphthalene sulfonate, with one study identifying optimal detection at an excitation/emission wavelength pair of approximately 280/340 nm. researchgate.net This method has been successfully applied to the analysis of naphthalene sulfonates in challenging matrices like geothermal brines, achieving method quantification limits in the low µg/L range. researchgate.netnih.gov

Interactive Data Table: HPLC-Fluorescence Detection Parameters

Instructions:| Parameter | Condition | Source |

| Detector | Fluorescence Detector | researchgate.net |

| Excitation Wavelength (λex) | ~280 nm | researchgate.net |

| Emission Wavelength (λem) | ~340 nm | researchgate.net |

| Application | Trace analysis in environmental and geothermal samples | nih.gov |

| Advantage | High sensitivity and selectivity for fluorescent analytes | semanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable tool for the structural confirmation and detailed analysis of impurities and byproducts. nih.gov During the synthesis of this compound, which may involve the sulfonation of naphthalene and subsequent alkylation, various side-products like disubstituted sulfonates can form. LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, which provides molecular weight and structural information about the eluting compounds. nih.gov

This technique is crucial for identifying and quantifying potential genotoxic impurities (PGIs), such as sulfonate esters, which can arise from reactions between sulfonic acids and alcoholic solvents. nih.gov Advanced LC-MS/MS methods, using techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), are developed to detect these impurities at trace levels to comply with stringent regulatory guidelines. nih.govnih.gov The high selectivity of LC-MS allows for robust impurity profiling even in the presence of high concentrations of the main active pharmaceutical ingredient (API). mdpi.com

Gas Chromatography (GC) for Volatile Species Analysis

While HPLC is the primary method for analyzing the non-volatile this compound, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for analyzing volatile and semi-volatile organic compounds. researchgate.netnih.gov In the context of this compound production, GC-MS is essential for monitoring the purity of volatile starting materials and for quantifying residual solvents in the final product. For instance, it can be used to detect and measure any remaining butyl bromide (an alkylating agent) or other solvents used during synthesis and purification. The technique separates compounds based on their boiling points and interaction with the GC column, with MS providing definitive identification of the volatile species. nih.gov

Solid-Phase Extraction (SPE) for Sample Preparation in Complex Matrices

Before instrumental analysis, especially for samples from complex matrices like environmental water or biological fluids, a sample preparation step is often necessary to isolate and pre-concentrate the analyte of interest. researchgate.net Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. sigmaaldrich.com The method involves passing the liquid sample through a cartridge containing a solid sorbent. For this compound, reversed-phase sorbents like C18 or polymeric materials (e.g., styrene-divinylbenzene) are effective. nih.govnih.gov The analyte is retained on the sorbent while salts and other interferences are washed away. nih.gov The purified analyte is then eluted with a small volume of an organic solvent. nih.gov

This cleanup and concentration step significantly improves the sensitivity and reliability of the subsequent HPLC analysis and protects the analytical column from contaminants. sigmaaldrich.com Advanced SPE strategies, such as the use of molecularly imprinted polymers (MIPs), can offer even higher selectivity for the target analyte in highly complex samples. researchgate.netnih.gov

Interactive Data Table: SPE Sorbents for Naphthalene Sulfonate Analysis

Instructions:| Sorbent Type | Matrix | Purpose | Source |

| Polymeric (styrene-divinylbenzene) | Aqueous Matrix | Stability and extraction studies | nih.gov |

| C18 (Discovery-C18) | Saline Brines | Extraction of decomposition products | nih.gov |

| Molecularly Imprinted Polymer (MIP) | Seawater | Selective sorptive extraction | researchgate.netresearchgate.net |

| Oasis HLB | Various Water Types | General extraction of polar compounds | mdpi.com |

Development of Analytical Methods for High-Salinity and Complex Environmental Matrices

Analyzing this compound in high-salinity matrices, such as geothermal brines or seawater, presents significant analytical challenges. researchgate.netnih.gov High salt concentrations can interfere with the chromatographic separation, affect detector response, and damage analytical equipment. To overcome these issues, robust methods combining SPE with ion-pair HPLC are often developed. semanticscholar.org

A key strategy involves using SPE to first remove the bulk of the inorganic salts from the sample. researchgate.netnih.gov Studies have demonstrated that with the right SPE cartridge and elution conditions, high recovery rates (around 100% ± 10%) for naphthalene sulfonates can be achieved even from brines with salinities up to 175 g/L NaCl. researchgate.netnih.gov The subsequent analysis by ion-pair HPLC with highly sensitive fluorescence detection allows for quantification down to sub-µg/L levels. researchgate.netnih.gov The stability of the analyte in the matrix is also a critical consideration, with studies showing that storing water samples at low temperatures (4°C) and acidic pH (2.5-3) can improve the stability of sulfonated naphthalenes. nih.gov

Environmental Fate, Transport, and Biogeochemical Transformations

Microbial Degradation Pathways of Naphthalene (B1677914) Sulfonates

Microorganisms have evolved diverse enzymatic strategies to utilize naphthalene sulfonates, breaking them down to acquire carbon or sulfur. These pathways are distinct and depend on both the specific microbial species and the prevailing environmental conditions.

The microbial breakdown of naphthalene sulfonates can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the mechanisms differ significantly.

Aerobic Biodegradation: In the presence of oxygen, bacteria initiate the degradation of naphthalene sulfonates by employing powerful oxidizing enzymes called oxido-reductases. oup.com The primary mechanism involves an initial attack on the aromatic ring system by a naphthalene dioxygenase enzyme. nih.gov This enzyme incorporates both atoms of molecular oxygen (O₂) into the naphthalene ring that carries the sulfonate group. oup.comnih.gov This process results in the formation of an unstable dihydroxy-diol intermediate, which then spontaneously eliminates the sulfonate group as sulfite (B76179) to form a stable diol, such as 1,2-dihydroxynaphthalene. oup.com This desulfonated intermediate can then enter the conventional naphthalene degradation pathway, where the ring is cleaved and the carbon is funneled into central metabolism. oup.com Some bacteria, such as Pseudomonas aeruginosa, have been effectively used in anoxic-oxic bioreactors to achieve high degradation efficiency, demonstrating that a combination of conditions can enhance removal. nih.gov

Anaerobic Biodegradation: In the absence of oxygen, different microbial consortia utilize alternative electron acceptors to break down naphthalene and its derivatives. oup.comd-nb.info Pure bacterial cultures have been isolated that can degrade naphthalene anaerobically using nitrate (B79036) as the electron acceptor in a process known as denitrification. nih.gov Strains closely related to Pseudomonas stutzeri and Vibrio pelagius have demonstrated the ability to transform 70-90% of added naphthalene, coupling its oxidation to the reduction of nitrate. nih.gov Furthermore, in marine environments, sulfate-reducing bacteria can completely oxidize naphthalene to CO₂ by using sulfate (B86663) as the terminal electron acceptor. atamanchemicals.com A specific strain, NaphS2, was isolated and shown to use naphthalene as its sole source of carbon and electrons for sulfate reduction. atamanchemicals.com

The initial and most critical step in the aerobic degradation of naphthalene sulfonates is the enzymatic cleavage of the highly stable carbon-sulfur (C-S) bond. This is achieved through a regioselective dihydroxylation reaction, a process where enzymes exhibit remarkable precision in where they attack the molecule. oup.com

The process is catalyzed by a multi-component enzyme system, naphthalene dioxygenase (NDO). nih.gov This enzyme directs the addition of two hydroxyl groups to the aromatic ring that is substituted with the sulfonate group. oup.com The selection of the precise carbons for hydroxylation (regioselectivity) is a key feature of the enzyme. nih.govoup.com The resulting intermediate, a cis-dihydrodiol, is unstable and undergoes a spontaneous, non-enzymatic elimination of the sulfonate group in the form of sulfite (SO₃²⁻). oup.com This desulfonation step yields a dihydroxylated naphthalene, which is no longer a sulfonate and can be further catabolized by other enzymes in the degradation pathway. oup.com Research on naphthalene dioxygenase has revealed that specific amino acid residues within the enzyme's active site, such as phenylalanine 352, play a critical role in controlling the regioselectivity of the oxidation, determining which part of the aromatic ring is attacked. nih.govoup.com

Beyond serving as a source of carbon, the sulfonate moiety of these compounds can be utilized by a wide range of bacteria as a source of essential sulfur for growth, particularly when preferred sulfur sources like inorganic sulfate are scarce. d-nb.infooup.comoup.com This ability is a widespread trait among environmental bacteria. oup.comd-nb.info

The utilization of sulfonates for sulfur assimilation is genetically distinct from their use as a carbon source. oup.comnih.gov When starved for sulfate, bacteria induce a specific set of genes belonging to the sulfate-starvation-induced (SSI) stimulon. oup.comnih.govd-nb.info These genes code for enzymes, often FMNH₂-dependent monooxygenases, that specifically cleave the C-S bond to release sulfite. oup.comnih.gov The bacteria can then assimilate the sulfite to synthesize sulfur-containing biomolecules like the amino acids cysteine and methionine. nih.gov

Seminal studies demonstrated that bacteria isolated from sewage, including Pseudomonas and Arthrobacter species, could grow using various naphthalenesulfonates as their sole source of sulfur, achieving quantitative desulfonation. d-nb.infonih.gov These organisms were unable to use the compounds as a carbon source, highlighting the specificity of the sulfur-scavenging pathway. nih.gov Experiments using ¹⁸O₂ confirmed that the desulfonation mechanism involves an oxygenolytic attack, where an atom from molecular oxygen is incorporated to form a hydroxyl group on the aromatic ring, displacing the sulfonate group. nih.gov The expression of these desulfonating enzymes is typically repressed when inorganic sulfate is available, ensuring that the cell uses the most easily accessible sulfur source. oup.comnih.gov

Persistence and Refractoriness of Specific Sulfonated Naphthalene Congeners in Aquatic Environments

Despite the existence of microbial degradation pathways, many sulfonated naphthalene compounds exhibit significant persistence in the environment. d-nb.infooup.com Their high water solubility and the stability imparted by the sulfonate group make them resistant to complete removal during conventional wastewater treatment. nih.govcapes.gov.br

Studies have shown that while some monomeric naphthalene sulfonates can be biologically transformed, their degradation can be slow, with lag phases lasting up to 96 days in aquifer material. oup.com More complex structures, such as naphthalenedisulfonates (NDS) and the oligomeric components of sulfonated naphthalene-formaldehyde condensates (SNFCs), are particularly recalcitrant. nih.govoup.com These compounds are often not effectively removed by biological treatment stages in sewage treatment plants and can pass through into receiving waters. nih.gov Research has clearly indicated the persistence of compounds like naphthalene-1,5-disulfonate (B1223632) and higher molecular weight oligomers in subsurface waters, with no significant degradation observed over extended periods. oup.com This resistance to biodegradation leads to their accumulation in aquatic systems. nih.govd-nb.info

Identification and Characterization of Microorganisms Involved in Biotransformation

A diverse array of bacteria has been identified with the ability to biotransform naphthalene and its sulfonated derivatives. These microorganisms employ various metabolic strategies depending on their genetic makeup and the surrounding environmental conditions.

Members of the genus Pseudomonas are frequently implicated in the degradation of these compounds. oup.comwikipedia.org For example, Pseudomonas spp. (strains A3 and C22) are known to initiate the breakdown of naphthalene sulfonates via dihydroxylation. oup.com Pseudomonas aeruginosa has been used in bioreactors for naphthalene removal, while Pseudomonas putida is a well-studied model organism for naphthalene degradation pathways. oup.comnih.gov Under anaerobic conditions, Pseudomonas stutzeri has been shown to degrade naphthalene while reducing nitrate. nih.gov

Other important genera include Arthrobacter, Rhodococcus, Burkholderia, and Comamonas. oup.comwikipedia.org A coryneform bacterium identified as an Arthrobacter sp. demonstrated a broad substrate range, capable of utilizing numerous aromatic sulfonates as sole sulfur sources. d-nb.info In anaerobic marine environments, a novel sulfate-reducing bacterium, strain NaphS2, was isolated and shown to completely oxidize naphthalene. atamanchemicals.com Additionally, the bacterium Vibrio pelagius has been identified as a pure culture capable of nitrate-dependent anaerobic naphthalene degradation. nih.gov Fungi, such as the white-rot fungus Pleurotus ostreatus, have also been shown to degrade naphthalene sulfonate polymers. researchgate.net

| Microbial Genus/Species | Metabolic Process | Environmental Condition | Reference(s) |

| Pseudomonas spp. (A3, C22) | Aerobic degradation (dihydroxylation) | Aerobic | oup.com |

| Pseudomonas aeruginosa | Naphthalene degradation in bioreactor | Anoxic/Aerobic | nih.gov |

| Pseudomonas stutzeri | Anaerobic degradation | Nitrate-reducing | nih.gov |

| Pseudomonas sp. (S-313) | Desulfonation (sulfur source) | Aerobic | nih.gov |

| Arthrobacter sp. | Desulfonation (sulfur source) | Aerobic | d-nb.info |

| Vibrio pelagius | Anaerobic degradation | Nitrate-reducing | nih.gov |

| Strain NaphS2 | Anaerobic degradation | Sulfate-reducing (Marine) | atamanchemicals.com |

| Pleurotus ostreatus | Degradation of naphthalene sulfonate polymers | Aerobic | researchgate.net |

| Rhodococcus, Burkholderia, Comamonas | Degradation of aromatic compounds | Aerobic | oup.comwikipedia.org |

Environmental Monitoring and Concentration Assessment in Natural Waters

Monitoring efforts have confirmed the presence of sulfonated naphthalenes in various aquatic compartments, from industrial wastewater to rivers and groundwater. d-nb.info Their concentrations can vary widely depending on proximity to industrial sources.

In European river and surface waters, concentrations of naphthalene sulfonates have been detected in the range of 2 to 3,500 micrograms per liter (µg/L). d-nb.info Studies on major German rivers, including the Rhine, Neckar, and Danube, found sulfonated naphthalene-formaldehyde condensates (SNFCs) adsorbed to suspended solids and sediments at concentrations typically up to several milligrams per kilogram (mg/kg). oup.com In one instance, sewage sludge from a municipal wastewater treatment plant receiving textile dyeing effluent contained a total SNFC content of approximately 4 grams per kilogram (g/kg). oup.com

The analysis of these compounds in environmental samples requires sensitive analytical techniques. Methods commonly employed include high-performance liquid chromatography (HPLC) with fluorescence detection (FD) and ion-pair liquid chromatography coupled with electrospray mass spectrometry (IPC-ESI-MS). oup.comnih.gov These methods allow for the quantification of different naphthalene sulfonate isomers and their condensation products at trace levels, with detection limits often in the low µg/L range for water samples. nih.gov

| Environment | Compound Type | Concentration Range | Reference(s) |

| European Rivers/Surface Water | Naphthalene Sulfonates | 2 - 3,500 µg/L | d-nb.info |

| German Rivers (solids/sediments) | SNFC Oligomers | Up to several mg/kg | oup.com |

| Municipal Sewage Sludge (industrial input) | Total SNFCs | ~4 g/kg (4,000 mg/kg) | oup.com |

| Seawater (analytical detection limits) | Naphthalene Sulfonates | 1.20 - 2.97 µg/L | nih.gov |

Bioremediation Strategies for Naphthalene Sulfonate Contamination

The recalcitrance of naphthalene sulfonates, including sodium 4-butylnaphthalene-1-sulfonate, in the environment necessitates the development of effective cleanup technologies. Bioremediation, which harnesses the metabolic capabilities of microorganisms, presents a cost-effective and environmentally sustainable alternative to conventional physical and chemical treatment methods. nih.gov This section explores strategies centered on the use of specialized microbial communities and genetically modified organisms to break down these complex pollutants.

Development of Tailored Microbial Consortia for Environmental Applications

The biodegradation of complex aromatic compounds like this compound is often inefficiently handled by single microbial species. This is because the complete degradation pathway may require a series of enzymatic reactions that are not all present in one organism. Consequently, the use of microbial consortia, or mixed microbial communities, is a more robust and effective strategy. nih.govresearchgate.net These consortia can be developed through two primary approaches: the "top-down" method, which involves enriching naturally occurring microbial communities from contaminated sites, and the "bottom-up" approach, where specific, well-characterized microbial strains are combined to create a synthetic consortium. nih.gov

In a consortium, different microbial members can perform specialized roles, creating a synergistic effect. For instance, one species might initiate the primary attack on the molecule, such as the desulfonation and initial ring cleavage of the naphthalene sulfonate, while other species metabolize the resulting intermediates. nih.gov It has been demonstrated that mixed bacterial consortia can completely degrade amino- and hydroxy-naphthalene sulfonic acids by harboring complementary catabolic pathways. nih.gov In such cases, one member of the community desulfonates the initial compound via a 1,2-dioxygenation reaction, excreting intermediates that are then used as a food source by other members of the consortium. nih.gov

For a compound like this compound, a tailored consortium would likely include bacteria capable of three key functions:

Initial Attack on the Alkyl Chain or Aromatic Ring: The presence of the butyl group adds complexity. Some bacteria specialize in oxidizing the alkyl side chain, while others are proficient at attacking the aromatic nucleus.

Desulfonation: Specific enzymes are required to cleave the sulfonate group from the naphthalene ring, a critical step in reducing the compound's polarity and facilitating further degradation. The metabolism of naphthalene sulfonates is often initiated by a dioxygenase enzyme that hydroxylates the sulfonated ring, leading to the spontaneous elimination of the sulfite group. nih.gov

Metabolism of Naphthalene Ring Intermediates: Once the sulfonate and butyl groups are removed or modified, the resulting naphthalene core can be degraded through well-established pathways, such as those leading to salicylate (B1505791) and catechol, which are then funneled into the central carbon metabolism. nih.govnih.gov

Research on related compounds has identified several bacterial genera that would be prime candidates for inclusion in a consortium designed to degrade this compound.

| Bacterial Genus | Potential Role in Consortium | Relevant Research Findings |

| Pseudomonas | Primary degrader, ring cleavage, desulfonation | Members of Pseudomonas spp. are well-known for their ability to degrade a wide range of aromatic hydrocarbons, including naphthalene and naphthalene sulfonates. nih.govnih.gov Strains have been shown to initiate metabolism through double hydroxylation of the sulfonated aromatic ring. nih.gov |

| Rhodococcus | Alkyl chain oxidation, ring cleavage | Known for its metabolic versatility and ability to degrade a variety of hydrophobic compounds, including alkylated aromatics. nih.gov |

| Bacillus | Production of biosurfactants, degradation | Some Bacillus species can produce biosurfactants that increase the bioavailability of hydrophobic pollutants. Bacillus subtilis has been shown to degrade naphthalene. researchgate.net |

| Arthrobacter | Degradation of intermediates | Often found in consortia that degrade complex organic pollutants and can utilize a variety of aromatic intermediates as a carbon source. nih.gov |

| Sphingomonas | Ring cleavage, degradation of persistent compounds | This genus includes species capable of degrading a wide array of polycyclic aromatic hydrocarbons and other recalcitrant organic molecules. nih.gov |

The synergistic action within such a consortium allows for the complete mineralization of the pollutant, where it is broken down into carbon dioxide and water, a feat rarely achieved by a single microbial strain when faced with a complex substituted naphthalene. nih.gov

Genetic Engineering Approaches for Enhanced Degradation Capabilities

While naturally occurring microbial consortia are powerful, their efficiency can be further enhanced through genetic engineering. This approach involves modifying the genetic makeup of specific microorganisms to improve their ability to degrade target pollutants like this compound. nih.gov The primary goals of genetic engineering in this context are to increase the expression and efficiency of key degradative enzymes, broaden the range of substrates a microbe can metabolize, and enhance the organism's survival in contaminated environments.

The key enzymatic targets for genetic modification for the degradation of alkylated naphthalene sulfonates include:

Dioxygenases: These are often the first enzymes in the degradation pathway, initiating the attack on the aromatic ring. scielo.br For naphthalene sulfonates, the initial attack involves a multicomponent dioxygenase enzyme that oxidizes one of the aromatic rings. nih.gov Genetic modification can improve the substrate specificity of these enzymes to better accommodate the bulky butyl and sulfonate groups on the naphthalene ring.

Desulfonating Enzymes: While desulfonation can occur spontaneously after dihydroxylation, specific enzymes that actively cleave the carbon-sulfur bond could be introduced or upregulated to accelerate this crucial step.